Cyclic di-UMP (sodium salt)
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Overview
Description
Cyclic di-UMP (sodium salt) is a pyrimidine-containing cyclic dinucleotide. It is produced by bacterial cyclic GMP-AMP synthase (cGAS)/DncV-like nucleotidyltransferases (CD-NTases), such as LpCdnE02 from Legionella pneumophila. This compound is used as a negative control for cyclic di-GMP signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclic di-UMP is synthesized by bacterial cGAS/DncV-like nucleotidyltransferases. These enzymes catalyze the formation of cyclic dinucleotides by linking two nucleotides via phosphodiester bonds . The synthesis involves the cyclization of two nucleotides through a phosphodiester bond that links the C3′ of one pentose ring with the C5′ of the other nucleotide, resulting in a 3′5′ cyclic dinucleotide .
Industrial Production Methods: The production of cyclic dinucleotides, including cyclic di-UMP, can be achieved through microbial-based methods. This involves engineering the overexpression of dinucleotide cyclases and other related proteins in Escherichia coli. The bacteria-produced cyclic dinucleotides are then purified using a STING affinity column, macroporous adsorption resin, and C18 reverse-phase liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: Cyclic di-UMP undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions .
Common Reagents and Conditions: Common reagents used in the reactions of cyclic di-UMP include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome, such as temperature, pH, and solvent .
Major Products: The major products formed from the reactions of cyclic di-UMP depend on the type of reaction. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in substituted cyclic dinucleotides .
Scientific Research Applications
Cyclic di-UMP has various scientific research applications, including its use in chemistry, biology, medicine, and industry. It is used as a negative control for cyclic di-GMP signaling and has been studied for its role in immune response regulation . In addition, cyclic dinucleotides, including cyclic di-UMP, are important secondary messenger molecules that trigger various cellular signaling cascades from bacteria to vertebrates .
Mechanism of Action
Cyclic di-UMP exerts its effects by binding to cGAS in the apo or dsDNA-bound forms, although with reduced affinity compared to other cyclic dinucleotides like 2’3’-cGAMP or 3’3’-cGAMP . This binding triggers downstream signaling pathways that regulate immune function, interferon signaling, and the antiviral response .
Comparison with Similar Compounds
Cyclic di-UMP is unique among cyclic dinucleotides due to its pyrimidine base. Similar compounds include cyclic di-GMP, cyclic di-AMP, and cyclic GMP-AMP (cGAMP). These compounds differ in their nucleotide bases and the specific signaling pathways they regulate .
List of Similar Compounds:- Cyclic di-GMP
- Cyclic di-AMP
- Cyclic GMP-AMP (cGAMP)
Cyclic di-UMP stands out due to its specific role as a negative control in cyclic di-GMP signaling and its unique pyrimidine base structure .
Properties
Molecular Formula |
C18H20N4Na2O16P2 |
---|---|
Molecular Weight |
656.3 g/mol |
IUPAC Name |
disodium;1-[17-(2,4-dioxopyrimidin-1-yl)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C18H22N4O16P2.2Na/c23-9-1-3-21(17(27)19-9)15-11(25)13-7(35-15)5-33-40(31,32)38-14-8(6-34-39(29,30)37-13)36-16(12(14)26)22-4-2-10(24)20-18(22)28;;/h1-4,7-8,11-16,25-26H,5-6H2,(H,29,30)(H,31,32)(H,19,23,27)(H,20,24,28);;/q;2*+1/p-2 |
InChI Key |
NTTSUUMRIKERKM-UHFFFAOYSA-L |
Canonical SMILES |
C1C2C(C(C(O2)N3C=CC(=O)NC3=O)O)OP(=O)(OCC4C(C(C(O4)N5C=CC(=O)NC5=O)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
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